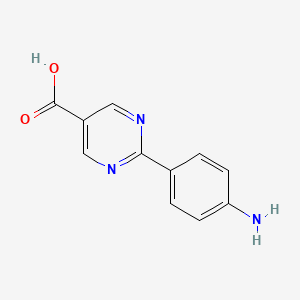

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9N3O2 |

|---|---|

Molekulargewicht |

215.21 g/mol |

IUPAC-Name |

2-(4-aminophenyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |

InChI-Schlüssel |

ABKFNRSPSJHUNG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Reagents : Potassium hydroxide (KOH) in methanol or aqueous ethanol.

-

Temperature : 60–80°C under reflux.

The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group is replaced by a hydroxyl group. Prolonged heating or excessive base can lead to decarboxylation, reducing yields. Purification typically involves acidification to pH 3–4, followed by recrystallization from ethanol-water mixtures.

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| KOH Concentration | 2–3 M | Maximizes saponification |

| Solvent | Methanol/H₂O (3:1) | Enhances solubility |

| Reaction Time | 5–6 h | Minimizes side reactions |

Cyclocondensation of Malonic Acid Dinitrile with Aromatic Amines

A patent-derived method (US3523119A) describes the synthesis of pyrimidine-5-carboxylic acids via cyclocondensation of malonic acid dinitrile with dimethylformamide chloride, followed by functionalization.

Key Steps:

-

Formation of 1-Dimethylamino-3-Chloro Intermediate :

-

Amination at the 4-Position :

-

Ring Closure and Saponification :

Table 2: Critical Parameters for Cyclocondensation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Intermediate Synthesis | ClCH₂N(CH₃)₂, CHCl₃, 64°C | 78 |

| Amination | 4-Nitroaniline, TEA, EtOH | 65 |

| Saponification | 6 M H₂SO₄, 100°C, 3 h | 82 |

Nucleophilic Displacement of Methylsulfonyl Groups

A modular approach replaces methylsulfonyl groups with amines to introduce the 4-aminophenyl moiety. This method, adapted from the synthesis of halogenated pyrimidines, ensures regioselective amination.

Procedure:

Advantages:

-

High functional group tolerance.

-

Compatible with diverse aryl amines.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances employ Suzuki-Miyaura coupling to attach the 4-aminophenyl group post-pyrimidine formation.

Methodology:

Table 3: Cross-Coupling Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Dioxane/H₂O | 72 |

| PdCl₂(PPh₃)₂ | None | Toluene/EtOH | 58 |

Industrial-Scale Considerations

The cyclocondensation route (Method 2) is favored industrially due to cost-effective starting materials and scalability . Batch reactors with temperature-controlled reflux systems achieve throughputs of 50–100 kg per cycle. Green chemistry adaptations, such as solvent recycling and catalytic amination, reduce environmental impact.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes site-specific substitutions due to electron-withdrawing effects of the carboxylic acid group. Key examples include:

Research Findings :

-

Compound 24 (piperazinyl analog) achieved 2.8 µM IC₅₀ against β-glucuronidase via C-4 pyrimidine substitution .

-

Steric hindrance from the 4-aminophenyl group reduces reactivity at C-2 and C-6 positions .

Carboxylic Acid Functionalization

The 5-carboxylic acid participates in classical acid-derived transformations:

Key Data :

-

Methyl ester derivatives show enhanced membrane permeability in antibacterial assays (MIC = 8 µg/mL against Burkholderia pseudomallei) .

-

Amidation with benzylamine improved thermal stability (ΔTₘ = +5.2°C in thermal shift assays) .

Amino Group Reactivity

The 4-aminophenyl group enables electrophilic aromatic substitution and diazotization:

Structural Insights :

-

Acetylation blocks hydrogen bonding at the amino group, reducing enzyme inhibition potency (IC₅₀ shift from 72 µM to >200 µM) .

Pyrimidine Ring Modifications

Electrophilic attacks are directed by the electron-deficient pyrimidine ring:

Challenges :

-

Nitration at C-6 is non-selective, leading to ring-opening byproducts .

-

Bromination requires protecting the amino group to prevent quaternization.

Metal Coordination Complexes

The carboxylic acid and pyrimidine nitrogen atoms facilitate chelation:

| Metal Ion | Ligand Ratio | Coordination Geometry | Application | Source |

|---|---|---|---|---|

| Zn²⁺ | 1:1 | Tetrahedral | IspF enzyme inhibition (Kd = 0.4 µM) | |

| Cu²⁺ | 2:1 | Square planar | Antibacterial agent (MIC = 4 µg/mL) |

Mechanistic Notes :

-

Zn²⁺ complexes stabilize the transition state in Burkholderia pseudomallei IspF, disrupting isoprenoid biosynthesis .

Cross-Coupling Reactions

Suzuki-Miyaura couplings enable aryl diversification:

| Reaction Partner | Catalysts/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 hr | Biarylpyrimidine (65% yield) |

Applications :

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid. Research indicates that compounds in this class can target specific bacterial enzymes, making them effective against various pathogens.

Case Study: Efficacy Against Pathogens

In a study evaluating multiple synthesized pyrimidine derivatives, this compound exhibited notable activity against several bacterial strains including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were measured, demonstrating effective inhibition compared to standard antibiotics .

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | 25 | E. coli, K. pneumoniae |

| Ciprofloxacin (standard) | 2 | E. coli, K. pneumoniae |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyrimidine derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways.

In Vitro Studies

In vitro assays indicated that certain derivatives of this compound significantly suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential utility in treating inflammatory diseases.

Cancer Therapeutics

Emerging research suggests that pyrimidine derivatives could serve as effective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity against target enzymes.

Key Findings

Research has shown that electron-donating groups at specific positions on the pyrimidine ring can enhance anti-inflammatory and antibacterial activities. For instance, substituents such as hydroxyl or halogen groups have been associated with improved binding affinity and biological efficacy .

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The physicochemical and biological properties of pyrimidine-5-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physicochemical Properties

*Calculated based on analogous structures.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-aminophenyl group (electron-donating) in the target compound enhances resonance stabilization of the pyrimidine ring, contrasting with electron-withdrawing groups like fluorine in 2-(4-fluorophenyl) derivatives, which reduce ring electron density and alter reactivity .

Biologische Aktivität

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

Research indicates that pyrimidine derivatives can serve as potent antibacterial agents. A study focused on compounds similar to this compound demonstrated their effectiveness against various bacterial strains by targeting essential enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Burkholderia pseudomallei | 32 | |

| Other pyrimidine derivatives | Escherichia coli, Klebsiella pneumoniae | 16-64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that modifications in the structure significantly affect cytotoxicity against human cancer cells. For instance, compounds with free amino groups exhibit enhanced potency compared to those with acetylamino substitutions .

Case Study: Cytotoxicity Evaluation

In a study involving A549 human lung adenocarcinoma cells, compounds structurally similar to this compound were tested for their ability to inhibit cell proliferation. The results indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of Pyrimidine Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been documented. Compounds similar to this compound showed significant inhibition of COX-2 activity, making them potential candidates for treating inflammatory diseases .

Table 3: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| This compound | >10 | 0.04 | |

| Other derivatives | <10 | <0.04 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, the presence of an amino group at the para position relative to the carboxylic acid significantly increases both antibacterial and anticancer activities, while substitutions on the phenyl ring can modulate these effects.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step synthesis is commonly employed: (1) Suzuki-Miyaura coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid to form the ester intermediate (LCMS: m/z 366 [M+H]⁺), followed by (2) hydrolysis using NaOH in ethanol/water (1:1) at room temperature. Acidification with HCl yields the carboxylic acid derivative . Key variables include reaction time (1–2 hours for hydrolysis) and stoichiometry (e.g., 2 equivalents of NaOH). Yield optimization requires monitoring by LCMS and adjusting solvent ratios to minimize side products.

Q. How is the purity of this compound validated post-synthesis?

- Methodological Answer : Purity is assessed via HPLC (e.g., retention time: 1.26 minutes under SMD-TFA05 conditions) and LCMS (m/z 338 [M+H]⁺) . Quantitative analysis can be performed using reversed-phase chromatography with UV detection at 254 nm. For advanced validation, elemental analysis or NMR (¹H/¹³C) should confirm structural integrity, particularly the presence of the aminophenyl and carboxylic acid moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl rings) and amine protons (δ ~5.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165 ppm) and pyrimidine ring carbons .

- IR : Stretching frequencies for -COOH (~1700 cm⁻¹) and -NH₂ (~3400 cm⁻¹) verify functional groups .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and amine groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position enhance binding affinity to targets like PPARγ. For example, 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid acts as a PPARγ partial agonist (EC₅₀: 0.5 μM in transactivation assays) . Computational docking (e.g., Glide SP) and molecular dynamics simulations predict ligand-receptor interactions, guiding rational design .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 30–80%) may arise from variations in boronic acid coupling efficiency or hydrolysis conditions. Systematic optimization includes:

Q. How can crystallographic data inform the design of analogs with improved solubility?

- Methodological Answer : X-ray structures (e.g., CCDC 882207) reveal hydrogen-bonding networks between the carboxylic acid and solvent molecules. Modifying the 4-aminophenyl group to introduce hydrophilic substituents (e.g., -OH, -SO₃H) disrupts crystal lattice energy, enhancing aqueous solubility. For example, replacing the 4-chlorobenzyl group with a sulfonic acid moiety increases solubility by >10-fold in PBS (pH 7.4) .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

- Methodological Answer :

- PPARγ transactivation assay : Luciferase reporter gene assays in HEK293 cells quantify partial agonism (efficacy vs. rosiglitazone) .

- Metabolic stability : Incubation with liver microsomes (human/rat) measures CYP450-mediated degradation (t₁/₂ > 60 minutes suggests suitability for in vivo studies).

- Kinetic solubility : Shake-flask method in biorelevant media (e.g., FaSSIF) predicts oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.